molecular formula C13H17NO3 B8394674 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde

Cat. No. B8394674
M. Wt: 235.28 g/mol
InChI Key: GUBWTBNXDNGXKM-UHFFFAOYSA-N
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Description

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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properties

Product Name

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-(4-formyl-2-methylphenyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-9-7-10(8-15)5-6-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)

InChI Key

GUBWTBNXDNGXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[(1,1-dimethylethoxy)carbonyl]amino-3-methylbenzyl alcohol (42.9 mmol, 10.18 g) in dichloromethane (85 mL) was added manganese dioxide (138 mmol, 12 g) and 4A molecular sieves (6 g) at room temperature. The reaction mixture was stirred for 76 h at room temperature and was filtered through a pad of celite washing with dichloromethane. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography using a Biotage (40m) column to obtain 7.82 g (77% yield) of 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde as a white solid: mp 109-111° C. EI-HRMS m/e calcd for C13H17NO3 (M+) 235.1208, found 235.1207.
Quantity
10.18 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One

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